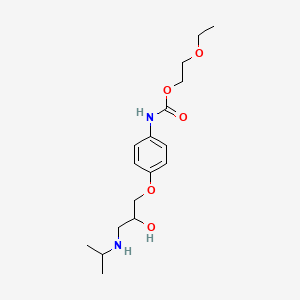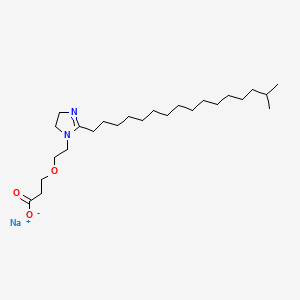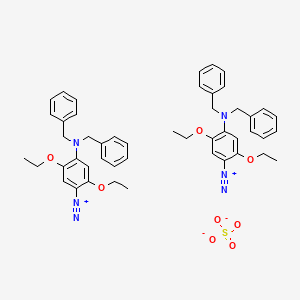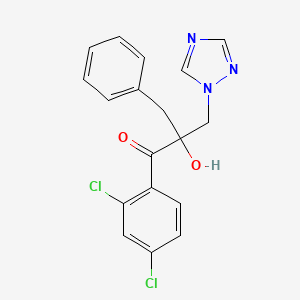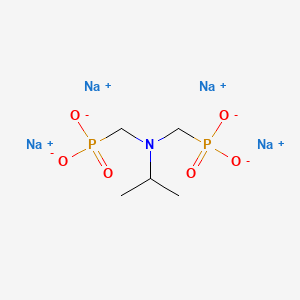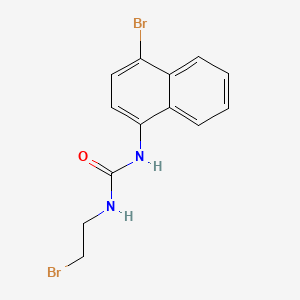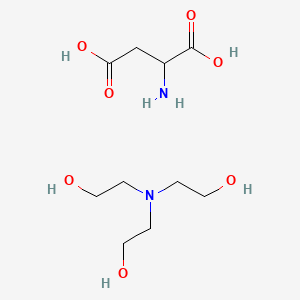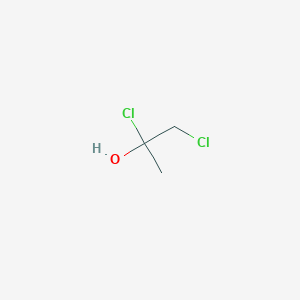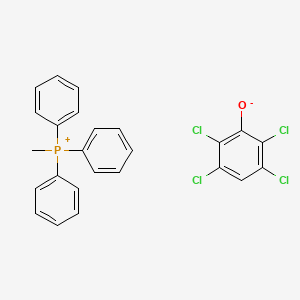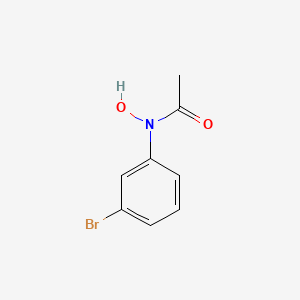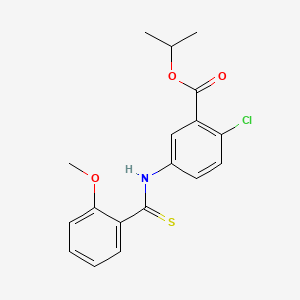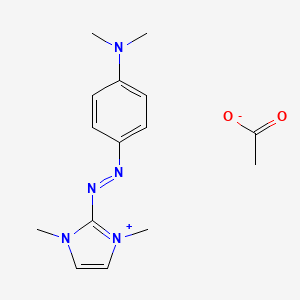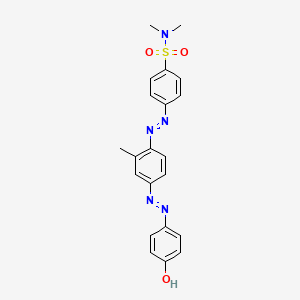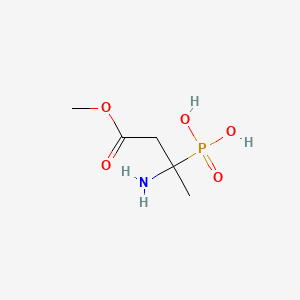
1-Methyl 3-amino-3-phosphonobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl 3-amino-3-phosphonobutanoate is an organic compound that belongs to the class of amino phosphonates These compounds are characterized by the presence of both an amino group and a phosphonate group attached to a carbon backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl 3-amino-3-phosphonobutanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-3-phosphonobutanoic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at a temperature of around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl 3-amino-3-phosphonobutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The methyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides (e.g., methyl iodide) and aryl halides (e.g., bromobenzene) are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can produce various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl 3-amino-3-phosphonobutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Methyl 3-amino-3-phosphonobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and phosphonate groups can form hydrogen bonds and coordinate with metal ions, facilitating binding to active sites. This interaction can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl 3-amino-3-phosphonopropanoate: Similar structure but with a shorter carbon chain.
1-Methyl 3-amino-3-phosphonobutanoate: Similar structure but with different substituents on the carbon backbone.
Uniqueness
This compound is unique due to its specific combination of functional groups and carbon backbone length. This uniqueness allows it to interact with molecular targets in a distinct manner, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
81746-53-4 |
|---|---|
Molekularformel |
C5H12NO5P |
Molekulargewicht |
197.13 g/mol |
IUPAC-Name |
(2-amino-4-methoxy-4-oxobutan-2-yl)phosphonic acid |
InChI |
InChI=1S/C5H12NO5P/c1-5(6,12(8,9)10)3-4(7)11-2/h3,6H2,1-2H3,(H2,8,9,10) |
InChI-Schlüssel |
MFFLYHZDGXRYHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)OC)(N)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


